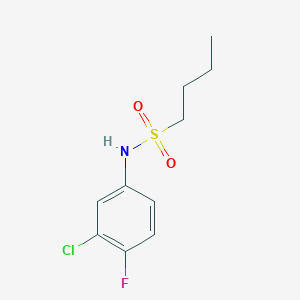

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been widely used in scientific research to study the function and dysfunction of CFTR, a protein that plays a critical role in regulating salt and water transport across cell membranes.

Mecanismo De Acción

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide protein and inhibits its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound protein that prevents chloride ion transport.

Biochemical and Physiological Effects:

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been shown to inhibit this compound-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume, intestinal fluid secretion, and sweat secretion. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, airway surface liquid hydration, and intestinal fluid secretion.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, which allows for the selective inhibition of this compound-mediated chloride transport. It is also relatively easy to use and has a low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has some limitations. It is not a reversible inhibitor, which means that its effects on this compound function are irreversible. It also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Direcciones Futuras

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and its effects on N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide function. Future research could focus on elucidating the structural basis of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binding to this compound and identifying other small molecule inhibitors of this compound function. Additionally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used to investigate the role of this compound in other physiological processes, such as ion transport in the kidney and pancreas. Finally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used in drug discovery efforts to develop new therapies for cystic fibrosis and other diseases caused by this compound dysfunction.

Métodos De Síntesis

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 was first synthesized by the research group of Dr. Alan Verkman at the University of California, San Francisco in 2003. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 in high purity.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research to study the function and dysfunction of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as airway surface liquid hydration, intestinal fluid secretion, and sweat secretion. It has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the this compound gene.

Propiedades

IUPAC Name |

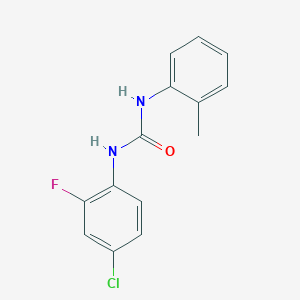

N-(3-chloro-4-fluorophenyl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWAOJZBFIIQMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)

![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)

![1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5347543.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)

![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)

![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)

![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)

![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)

![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)